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molecular formula C20H32N2O3S B8767035 Carbosulfan

Carbosulfan

Cat. No. B8767035
M. Wt: 380.5 g/mol
InChI Key: FABFUHUAVHHSSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04329293

Procedure details

A flask was charged with 30.2 g of a 50% solution of dibutylaminosulfenyl chloride (0.077 mole) in hexane and 15.8 g of 98% 2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate (0.07 mole) was added. Triethylamine (7.8 g, 0.077 mole) was added to the mixture with agitation over a period of seven minutes. A temperature rise from 24.5° to 26° C. was observed. A portion (1.9 g, 0.0115 mole) of the triethylamine/sulfur dioxide catalyst prepared in Example 3 was added dropwise. The temperature gradually rose to 30° C., and was raised further by external heating to 35° C. for a total reaction time of 100 minutes from the beginning of triethylamine addition. Twenty minutes later the mixture was cooled to 11° C. and 31 ml of water was added and mixed. The mixture was filtered to remove a small amount of solid, separated, and the organic layer was concentrated to yield 26.64 g of 90% (hplc) 2,3-dihydro-2,2-dimethyl-7-benzofuranyl (dibutylaminothio)methylcarbamate (a 90% chemical yield based on the starting carbamate).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.077 mol
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
31 mL
Type
reactant
Reaction Step Four
Name
triethylamine sulfur dioxide
Quantity
1.9 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([N:5]([CH2:8][CH2:9][CH2:10][CH3:11])[S:6]Cl)[CH2:2][CH2:3][CH3:4].[CH3:12][NH:13][C:14](=[O:27])[O:15][C:16]1[C:24]2[O:23][C:22]([CH3:26])([CH3:25])[CH2:21][C:20]=2[CH:19]=[CH:18][CH:17]=1.C(N(CC)CC)C.O>CCCCCC.C(N(CC)CC)C.S(=O)=O>[CH2:1]([N:5]([CH2:8][CH2:9][CH2:10][CH3:11])[S:6][CH2:12][NH:13][C:14](=[O:27])[O:15][C:16]1[C:24]2[O:23][C:22]([CH3:25])([CH3:26])[CH2:21][C:20]=2[CH:19]=[CH:18][CH:17]=1)[CH2:2][CH2:3][CH3:4] |f:5.6|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.077 mol
Type
reactant
Smiles
C(CCC)N(SCl)CCCC
Name
Quantity
15.8 g
Type
reactant
Smiles
CNC(OC1=CC=CC=2CC(OC21)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
7.8 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
31 mL
Type
reactant
Smiles
O
Step Five
Name
triethylamine sulfur dioxide
Quantity
1.9 g
Type
catalyst
Smiles
C(C)N(CC)CC.S(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
11 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
from 24.5° to 26° C.
CUSTOM
Type
CUSTOM
Details
gradually rose to 30° C.
TEMPERATURE
Type
TEMPERATURE
Details
was raised further
ADDITION
Type
ADDITION
Details
mixed
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove a small amount of solid
CUSTOM
Type
CUSTOM
Details
separated
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated

Outcomes

Product
Name
Type
product
Smiles
C(CCC)N(SCNC(OC1=CC=CC=2CC(OC21)(C)C)=O)CCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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